![molecular formula C20H14N2 B2697578 1-methyl-4-phenyl-1H-benzo[f]indole-9-carbonitrile CAS No. 339104-22-2](/img/structure/B2697578.png)
1-methyl-4-phenyl-1H-benzo[f]indole-9-carbonitrile
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Description
Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically active properties . The compound you mentioned, “1-methyl-4-phenyl-1H-benzo[f]indole-9-carbonitrile”, is likely to share some of these properties due to its indole core.
Molecular Structure Analysis
The molecular structure of “1-methyl-4-phenyl-1H-benzo[f]indole-9-carbonitrile” would be based on the indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered pyrrole ring .Scientific Research Applications
Antiviral Activity
Indole derivatives have demonstrated promising antiviral properties. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were investigated as antiviral agents. Among them, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A with an IC50 of 7.53 μmol/L and a high selectivity index (SI) value of 17.1 against CoxB3 virus .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives also showed potent antiviral activity against Coxsackie B4 virus , with IC50 values ranging from 0.4 to 2.1 μg/mL .
Photophysics and Organic Phosphorescence
Interestingly, 1-methyl-4-phenyl-1H-benzo[f]indole-9-carbonitrile has been explored for its photo-activated room-temperature ultralong phosphorescence . This property could have applications in materials science and optoelectronics .
Cycloaddition Reactions
The compound serves as a versatile building block in cycloaddition reactions, leading to densely functionalized cyclohepta[b]indoles with exceptional yields. Incorporating a second molecule of propargylic ester as a supplementary side chain enhances its utility .
Other Potential Applications
While the above fields highlight specific applications, it’s worth noting that indole derivatives, including 1-methyl-4-phenyl-1H-benzo[f]indole-9-carbonitrile , continue to be investigated for their potential in various areas such as anti-inflammatory, anticancer, antioxidant, antimicrobial, and antitubercular activities .
properties
IUPAC Name |
1-methyl-4-phenylbenzo[f]indole-9-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2/c1-22-12-11-17-19(14-7-3-2-4-8-14)16-10-6-5-9-15(16)18(13-21)20(17)22/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSKGLWNWOPYHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C3=CC=CC=C3C(=C21)C#N)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-4-phenyl-1H-benzo[f]indole-9-carbonitrile |
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